Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]-
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Overview
Description
Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a fluorobenzoyl group and a furan ring, which contribute to its unique chemical properties. Isoindole-1,3-dione derivatives are significant in various fields, including pharmaceuticals, due to their biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindole-1,3-dione derivatives are typically synthesized through the condensation of phthalic anhydride with primary amines . For the specific compound Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]-, the synthesis involves the reaction of phthalic anhydride with 4-fluorobenzoyl furan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs high-yield, scalable methods. One such method involves the use of a hexadehydro-Diels–Alder domino reaction, which allows for the efficient formation of multifunctionalized isoindole-1,3-dione cores . This method is advantageous due to its high atom economy and the ability to produce complex structures without the need for metals, catalysts, or bases .
Chemical Reactions Analysis
Types of Reactions
Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole-1,3-dione derivatives such as:
- N-isoindoline-1,3-dione
- 4,5-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione
- Multifunctionalized isoindole-1,3-diones
Uniqueness
Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- is unique due to the presence of the fluorobenzoyl and furan groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications, setting it apart from other isoindole-1,3-dione derivatives .
Properties
Molecular Formula |
C20H12FNO4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[[5-(4-fluorobenzoyl)furan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12FNO4/c21-13-7-5-12(6-8-13)18(23)17-10-9-14(26-17)11-22-19(24)15-3-1-2-4-16(15)20(22)25/h1-10H,11H2 |
InChI Key |
SVGFVCVFNSQVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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